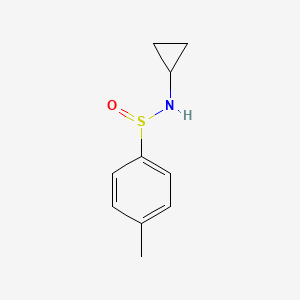

N-Cyclopropyl-4-methylbenzenesulfinamide

Description

Historical Context and Discovery

The development of sulfinamide chemistry traces its origins to fundamental discoveries in organosulfur chemistry during the late nineteenth and early twentieth centuries. The historical foundation for sulfinamide compounds was established when researchers began investigating the chemistry of sulfur-nitrogen bonds and their potential applications in organic synthesis. The surprisingly long history of sulfinylamines, which are closely related to sulfinamides, began in 1878 when Böttinger discovered that thionyl chloride reacts with aniline, though the structural characterization remained incomplete at that time. Subsequently, in 1890, Michaelis and Herz revisited this reaction and confirmed the product as N-sulfinylaniline, establishing the foundational chemistry that would later enable the development of sulfinamide methodology.

The emergence of sulfinamides as synthetically valuable compounds gained significant momentum with the pioneering work of researchers who recognized their potential as chiral auxiliaries. The development of practical synthetic routes to enantiopure sulfinamides, particularly through the work of Ellman and Davis, revolutionized their accessibility and application. Ellman's introduction of tert-butanesulfinamide in 1997 as a chiral ammonia equivalent marked a watershed moment in the field, demonstrating the versatility and utility of sulfinamides in asymmetric synthesis. This breakthrough established sulfinamides as essential tools in the asymmetric synthesis of amines and their derivatives, with over 5000 publications including more than 2500 patents and patent applications citing their use primarily for the discovery and production of drugs, agrochemicals, and fine chemicals.

The historical progression from basic sulfur-nitrogen chemistry to sophisticated chiral auxiliary applications illustrates the evolution of sulfinamide chemistry from academic curiosity to industrial importance. The development of practical catalytic enantioselective routes for sulfinamide synthesis by the Ellman laboratory enabled their widespread adoption, with more than 80% of all drugs and drug candidates containing amine functionality that can potentially benefit from sulfinamide-based synthetic approaches.

Classification within Sulfinamide Family

N-Cyclopropyl-4-methylbenzenesulfinamide belongs to the broader family of sulfinamides, which are characterized by the functional group structure R-S(O)-NR₂, where R represents alkyl or aryl substituents. This functionality comprises a sulfur-carbon single bond, a sulfur-nitrogen single bond, and a sulfur-oxygen bond, with the sulfur atom serving as a stable stereogenic center due to the presence of a non-bonding electron pair. The chiral nature of the sulfur center makes these compounds particularly valuable in asymmetric synthesis applications.

Within the sulfinamide classification system, this compound can be categorized as an N-substituted arylsulfinamide, specifically featuring a para-methylbenzenesulfinyl group attached to a cyclopropyl nitrogen substituent. This structural arrangement places it among the class of compounds known as S-chiral sulfinamides, which do not undergo inversion at the sulfur center and can therefore be synthesized and isolated in enantiopure forms.

The compound shares structural similarities with other well-established sulfinamide auxiliaries, particularly Davis' p-toluenesulfinamide and Ellman's tert-butanesulfinamide. However, the presence of the cyclopropyl group introduces unique steric and electronic properties that distinguish it from these more commonly used auxiliaries. The cyclopropyl substituent provides conformational restriction that can influence the stereochemical outcome of reactions involving this sulfinamide.

| Sulfinamide Type | R-Group | N-Substituent | Key Characteristics |

|---|---|---|---|

| Ellman's Auxiliary | tert-Butyl | Variable | High diastereoselectivity, mild removal conditions |

| Davis' Auxiliary | para-Tolyl | Variable | Aryl activation, crystalline derivatives |

| This compound | para-Methylphenyl | Cyclopropyl | Conformational restriction, unique steric profile |

The classification of sulfinamides also extends to their synthetic applications, where they serve multiple roles including chiral auxiliaries, synthetic intermediates for more complex sulfur-containing compounds, and as components in asymmetric catalysts and ligands. The versatility of sulfinamides as synthetic platforms is demonstrated by their ability to be transformed into sulfonamides, sulfoximines, and sulfonimidamides through various oxidation and substitution reactions.

Structural Nomenclature and International Union of Pure and Applied Chemistry Considerations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organosulfur compounds containing sulfinamide functionality. The compound's International Union of Pure and Applied Chemistry name reflects its structural components: the N-cyclopropyl designation indicates the nitrogen substituent, while 4-methylbenzenesulfinamide describes the sulfinamide core with para-methyl substitution on the benzene ring.

The molecular formula C₁₀H₁₃NO₂S encompasses ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, corresponding to a molecular weight of 211.28 grams per mole. The structural representation reveals a para-methylbenzene ring connected to a sulfinyl group (S=O), which is further bonded to a cyclopropyl-substituted nitrogen atom.

The International Chemical Identifier code for this compound is 1S/C10H13NO2S/c1-8-2-6-10(7-3-8)14(12,13)11-9-4-5-9/h2-3,6-7,9,11H,4-5H2,1H3, providing a standardized representation of its connectivity. The corresponding International Chemical Identifier Key PFGWZABBMVYDBP-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information systems.

The stereochemical considerations for this compound center primarily on the sulfur atom, which serves as the sole stereogenic center in the molecule. The pyramidal geometry around the sulfur atom, stabilized by the sulfur-oxygen double bond character and the lone pair of electrons, prevents inversion and maintains configurational stability. This structural feature is crucial for the compound's potential applications in asymmetric synthesis, where the absolute configuration at sulfur determines the stereochemical outcome of subsequent reactions.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol |

| Stereogenic Centers | 1 (sulfur atom) |

| International Chemical Identifier Key | PFGWZABBMVYDBP-UHFFFAOYSA-N |

| Topological Polar Surface Area | 54.6 Ų |

| Heavy Atom Count | 14 |

Significance in Asymmetric Organic Chemistry

The significance of this compound in asymmetric organic chemistry derives from the fundamental properties that characterize effective chiral auxiliaries and the unique structural features introduced by the cyclopropyl substituent. Sulfinamides have established themselves as powerful tools in asymmetric synthesis due to their ability to function as chiral ammonia equivalents, providing high levels of stereochemical control in the formation of carbon-nitrogen bonds.

The mechanistic basis for the stereochemical control exerted by sulfinamides involves the coordination of nucleophiles to the sulfinyl group, creating organized transition states that favor the formation of one diastereomer over another. In the case of this compound, the cyclopropyl group introduces additional conformational constraints that can enhance the selectivity of these processes. The rigid three-membered ring structure of the cyclopropyl group reduces conformational flexibility and creates a more defined steric environment around the nitrogen atom.

Research in the field of sulfinamide chemistry has demonstrated the versatility of these compounds in accessing various types of chiral amines. The applications extend from simple primary amines to complex polycyclic structures containing multiple stereogenic centers. The ability to form N-sulfinyl imines through condensation with aldehydes and ketones provides access to a wide range of electrophilic intermediates that can undergo diastereoselective nucleophilic addition reactions.

The development of cyclic sulfinamides has emerged as a particularly active area of research, with investigators exploring methods to construct densely substituted enantiopure cyclic sulfinamides possessing multiple consecutive stereogenic centers. These compounds serve as versatile synthetic platforms that can be converted to various sulfur-containing heterocycles, including sulfoximines and sulfonimidamides, through stereospecific transformations.

| Application Category | Key Transformations | Stereochemical Outcome |

|---|---|---|

| Imine Formation | Condensation with carbonyls | High yield, configurationally stable |

| Nucleophilic Addition | Grignard, organolithium reagents | High diastereoselectivity |

| Cyclization Reactions | Intramolecular bond formation | Stereospecific center formation |

| Oxidative Transformations | Conversion to sulfoximines | Retention of configuration |

The increasing recognition of sulfinamides in medicinal chemistry applications has further elevated their significance in asymmetric organic chemistry. The ability to access enantiomerically pure amine-containing compounds through sulfinamide methodology directly addresses the need for chiral building blocks in pharmaceutical development, where the majority of active compounds contain amine functionality. The development of sustainable and highly functional group compatible approaches for the synthesis of diverse classes of amines from readily available starting materials continues to drive innovation in sulfinamide chemistry.

Properties

IUPAC Name |

N-cyclopropyl-4-methylbenzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-8-2-6-10(7-3-8)13(12)11-9-4-5-9/h2-3,6-7,9,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVAGCYOVBTYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-methylbenzenesulfinamide typically involves the reaction of cyclopropylamine with 4-methylbenzenesulfinyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-methylbenzenesulfinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamides.

Reduction: Reduction reactions can convert it back to the corresponding sulfide.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonamides

Reduction: Corresponding sulfides

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Cyclopropyl-4-methylbenzenesulfinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-methylbenzenesulfinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Utility : Sulfinamides like this compound are superior to sulfonamides in enantioselective synthesis due to their configurational stability. However, sulfonamides dominate in medicinal chemistry owing to their metabolic stability and precedent in FDA-approved drugs .

- Gaps in Evidence: Specific data on the target compound (e.g., melting point, optical rotation) are absent in the provided sources.

Biological Activity

N-Cyclopropyl-4-methylbenzenesulfinamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into the compound's biological activity, mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a cyclopropyl moiety and a 4-methyl-substituted aromatic ring. Its molecular formula is , with a molecular weight of approximately 211.28 g/mol. The presence of the sulfonamide group is critical for its biological activity, particularly as an antimicrobial agent.

The primary mechanism through which this compound exhibits its biological effects is by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is essential for folic acid synthesis in bacteria, and by inhibiting it, the compound disrupts bacterial growth and survival. The structural characteristics of the compound enhance its binding affinity to this target, which is crucial for its efficacy.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study utilizing the broth microdilution method found that it effectively inhibits the growth of:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values obtained indicate its potential as an effective antimicrobial agent.

Anticancer Potential

Though primarily studied for its antimicrobial properties, there is emerging interest in the anticancer potential of this compound. Compounds with similar sulfonamide structures have shown activity against cancer cell lines, suggesting that this compound may also warrant further investigation in this area.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Sulfonation : Introducing the sulfonamide group onto the aromatic ring followed by cyclopropyl substitution.

- Cyclization Reactions : Utilizing cyclopropyl precursors in reactions that form the sulfonamide linkage.

These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-cyclopropyl-4-nitrobenzenesulfonamide | Contains a nitro group instead of methyl | Potentially different biological activity profiles |

| 4-nitrobenzenesulfonamide | Lacks cyclopropyl group | Simpler structure; often used as a reference |

| N-cyclobutyl-4-nitrobenzenesulfonamide | Cyclobutyl instead of cyclopropyl | May exhibit different steric and electronic effects |

The distinct combination of a cyclopropyl group with a methyl-substituted aromatic system may lead to unique reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action associated with this compound:

- Antimicrobial Efficacy : A study documented its effectiveness against multiple bacterial strains, emphasizing its potential use in treating bacterial infections resistant to conventional antibiotics.

- Enzyme Inhibition Studies : Investigations into its interaction with dihydropteroate synthetase have provided insights into optimizing its structure for enhanced potency against bacterial targets.

Q & A

Q. How can researchers ensure transparency in reporting negative or inconclusive results?

- Methodological Answer : Follow FAIR principles:

- Pre-registration : Share protocols on platforms like ChemRxiv before experimentation.

- Detailed Supplements : Include raw spectral data, failed reaction conditions, and statistical outliers .

- Peer Review : Encourage journals to publish "negative results" sections to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.